molecular formula C20H21N3O3 B12159336 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12159336
M. Wt: 351.4 g/mol
InChI Key: RZOLXHVVVATDDI-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is a heterocyclic compound featuring a piperidine core acylated with a furan-2-yl carbonyl group and an acetamide moiety linked to an indol-3-yl group. This structure combines aromatic (furan, indole) and alicyclic (piperidine) components, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c24-19(12-14-13-21-17-5-2-1-4-16(14)17)22-15-7-9-23(10-8-15)20(25)18-6-3-11-26-18/h1-6,11,13,15,21H,7-10,12H2,(H,22,24)

InChI Key

RZOLXHVVVATDDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan-2-ylcarbonyl intermediate.

    Indole Acetamide Formation: The final step involves coupling the piperidine derivative with an indole acetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: It can be used as a probe to study receptor-ligand interactions in biological systems.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may enhance binding affinity. The furan ring could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Melting Points : Bulky groups (e.g., tert-butyl in 1g) lower melting points compared to smaller substituents (e.g., pyridin-4-yl in 1c), likely due to reduced crystallinity .
  • Synthetic Yields : Electron-withdrawing groups (e.g., bromo in 1f) correlate with higher yields (83.1%) compared to unsubstituted indoles (43.8% for 1c), suggesting steric or electronic effects during synthesis .

Pharmacological Activity Comparisons

  • Protozoan CYP51 Inhibition: Compound 3b () demonstrated potent inhibition of Trypanosoma cruzi CYP51 (IC50 = 0.8 µM), attributed to its 4-chlorobenzoyl and pyridin-3-yl groups enhancing target binding . The target compound’s furan group may similarly engage in π-π stacking or hydrogen bonding, though activity data are unavailable.
  • Antimicrobial Potential: Indole-acetamide derivatives (e.g., 1a–1g) show moderate activity against Staphylococcus aureus (MIC = 8–32 µg/mL), with halogenated analogues (e.g., 1d, 1e) exhibiting enhanced potency .

Physicochemical Properties

  • Solubility : The furan-2-ylcarbonyl group in the target compound may improve aqueous solubility compared to benzoyl or chlorobenzyl derivatives due to its polar oxygen atom .
  • Metabolic Stability : Furan rings are prone to oxidative metabolism, which could reduce the target’s half-life relative to compounds with stable aryl groups (e.g., 4-chlorophenyl in 1d) .

Structure-Activity Relationships (SAR)

  • Indole Substitutions : Bromination at the indole 5-position (e.g., 1f) enhances steric bulk and electronic effects, which may improve target binding but lower synthetic yields .

Biological Activity

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring
  • Piperidine ring
  • Indole moiety

Its molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, with a molecular weight of 337.4 g/mol. The presence of these functional groups suggests diverse interactions with biological systems, which may contribute to its pharmacological effects.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of certain kinases involved in cell signaling pathways. These kinases play critical roles in cell proliferation and survival, making this compound a candidate for therapeutic applications in cancer treatment. The modulation of kinase activity can lead to altered signaling pathways associated with tumor growth and metastasis .

Enzyme Interaction Studies

The compound has shown potential as an enzyme inhibitor. For example, derivatives similar to this compound have been found to inhibit adenylyl cyclase in Giardia lamblia, suggesting its role in targeting specific enzymes related to metabolic pathways . This interaction underscores its importance in developing treatments for diseases where metabolic dysregulation is evident.

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Metabolic Regulation

Another research highlighted the compound's role in metabolic regulation. It was observed that the compound could modulate glucose metabolism in HepG2 cells (a human liver cancer cell line), suggesting potential applications in managing diabetes and metabolic syndrome . The ability to influence metabolic pathways positions this compound as a versatile agent in treating various conditions linked to metabolic dysfunction.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamideContains a pyrrole ring instead of indoleSpecific inhibition of adenylyl cyclase
N-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-indoleSimilar furan and piperidine structureFocused on different biological targets
5-fluoro-N-(piperidinyl)indole carboxamideFluorinated variant with similar core structureEnhanced potency due to fluorine substitution

This comparative analysis illustrates the diversity within this chemical class while emphasizing the unique attributes and potential applications of this compound.

Q & A

What are the recommended synthetic routes for N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide, and how can purity be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Indole Core Preparation : Start with unsubstituted indole, functionalizing the 3-position via Friedel-Crafts acylation or coupling reactions to introduce the acetamide moiety .

Piperidine Modification : React 4-aminopiperidine with furan-2-carbonyl chloride to form the 1-(furan-2-ylcarbonyl)piperidin-4-yl group. Use coupling reagents like EDCI/HOBt for amide bond formation .

Final Assembly : Couple the indole-acetamide intermediate with the modified piperidine via nucleophilic acyl substitution.

Purity Optimization:

  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Use recrystallization from ethanol or DCM/ether mixtures.
  • Confirm purity via HPLC (>95%) and LC-MS to detect trace impurities .

How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the indole (δ 7.0–7.5 ppm), furan (δ 6.3–7.4 ppm), and piperidine (δ 1.5–3.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetamide group) .
  • Computational Analysis :
    • Calculate electrostatic potential maps (DFT, B3LYP/6-31G*) to predict reactive sites .
    • Compare experimental and computed IR spectra for functional group validation .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in cancer research?

Level: Advanced
Methodological Answer:

  • Tubulin Polymerization Inhibition :
    • Use fluorescence-based assays (e.g., paclitaxel-stabilized microtubules) to measure IC50 values. Compare to reference compounds like Indibulin (IC50 ~1–10 nM) .
  • Cytotoxicity Screening :
    • Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include dose-response curves (0.1–100 µM) and calculate EC50 .
  • Apoptosis Markers :
    • Perform flow cytometry with Annexin V/PI staining to assess apoptotic induction .

Data Interpretation:

  • Correlate tubulin inhibition potency with cytotoxicity. Discrepancies may indicate off-target effects or metabolic instability .

What strategies can be employed to analyze structure-activity relationships (SAR) for optimizing the compound’s efficacy?

Level: Advanced
Methodological Answer:

  • Substituent Variation :
    • Modify the furan moiety : Replace with thiophene or benzofuran to assess π-π stacking effects .
    • Alter the piperidine group : Introduce methyl or fluorine substituents to modulate lipophilicity and bioavailability .
  • Pharmacophore Modeling :
    • Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonds between acetamide and tubulin’s β-subunit) .
  • In Silico Screening :
    • Dock derivatives into tubulin’s colchicine-binding site (PDB: 1SA0) to predict binding affinities .

Case Study :
Indibulin derivatives with 4-chlorobenzyl groups showed 10-fold higher potency than unsubstituted analogs, highlighting the importance of hydrophobic substituents .

How can researchers address discrepancies in biological activity data across different studies involving indole-acetamide derivatives?

Level: Advanced
Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., vincristine for tubulin assays) .
    • Normalize data to internal standards (e.g., % inhibition relative to DMSO controls).
  • Data Reconciliation :
    • Analyze batch-to-batch purity via LC-MS; impurities >5% can skew EC50 values .
    • Account for experimental variables (e.g., serum concentration in cell culture affecting compound solubility) .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, compounds with electron-withdrawing groups on the indole ring consistently show higher cytotoxicity .

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